4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole
Description
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is a halogenated benzothiazole derivative characterized by chloro substituents at positions 4 and 5 and a chloromethyl group at position 2. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system. These compounds are widely studied for their pharmacological properties (e.g., anti-inflammatory, antimicrobial) and material science applications (e.g., organic electronics) . The chloromethyl and dichloro substituents enhance the compound’s electrophilicity, making it a reactive intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .
Properties
Molecular Formula |
C8H4Cl3NS |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
4,5-dichloro-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Cl3NS/c9-3-6-12-8-5(13-6)2-1-4(10)7(8)11/h1-2H,3H2 |
InChI Key |
NHEFWEJXFZYWDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)CCl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole typically involves the chlorination of benzo[d]thiazole derivatives. One common method is the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization and chlorination steps. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as aluminum chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzothiazoles, which are often used in pharmaceuticals and agrochemicals.
Scientific Research Applications
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in developing new drugs, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Substituent Effects
- The chloromethyl group offers a site for further alkylation or nucleophilic substitution .
- 2-Aminobenzothiazoles (e.g., from ): These derivatives feature a piperazine or amide group instead of chloromethyl substituents. The amino group facilitates hydrogen bonding, enhancing interactions with biological targets like enzymes .
- Thiazole-Pyrazole Hybrids (e.g., from ) : Compounds like 2-(6,8-dibromo-2-methylquinazolin-4-yloxy)-acetohydrazide incorporate pyrazole and thiazole moieties. Their synthesis involves hydrazide cyclization, differing from the alkylation/chlorination routes used for chloromethyl-substituted benzothiazoles .
Pharmacological Activity
- Thiazole Derivatives () : Analgesic and anti-inflammatory activities are reported for compounds like 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, attributed to the thiazole core’s interaction with biological targets .
- Oxadiazole Derivatives () : Compounds like 4-chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide show bioactivity linked to sulfur-containing heterocycles, a feature shared with benzothiazoles .
Data Table: Key Comparative Features
Biological Activity
4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole is a synthetic compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by relevant research findings and data.
| Property | Value |
|---|---|
| Molecular Formula | C9H6Cl2N2S |
| Molecular Weight | 233.12 g/mol |
| IUPAC Name | 4,5-dichloro-2-(chloromethyl)benzo[d]thiazole |
| CAS Number | 103-86-0 |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole showed effective inhibition against various bacterial strains. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antibacterial Efficacy
A series of tests revealed that derivatives of benzothiazoles had minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Antifungal Activity
The antifungal properties of 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole have also been explored. A study reported that this compound exhibited antifungal activity against several plant pathogens, with IC50 values demonstrating its efficacy.
Table: Antifungal Activity Against Various Pathogens
| Pathogen | IC50 (µg/mL) |
|---|---|
| Fusarium solani | 15.98 |
| Alternaria solani | 32.78 |
| Botrytis cinerea | 50.04 |
These results suggest that modifications in the molecular structure can enhance antifungal activity .
Anticancer Activity
Benzothiazole derivatives have been investigated for their potential anticancer effects. Studies have shown that compounds like 4,5-Dichloro-2-(chloromethyl)benzo[d]thiazole can selectively target cancer cells while minimizing damage to normal tissues.
Mechanism of Action
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation and survival .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzothiazole compounds. The introduction of halogen atoms (like chlorine) has been shown to enhance biological activity by increasing lipophilicity and altering electronic properties .
Notable Findings:
- Compounds with electron-withdrawing groups exhibited higher potency against cancer cell lines.
- The presence of a chloromethyl group significantly improved antifungal activity against specific pathogens.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4,5-dichloro-2-(chloromethyl)benzo[d]thiazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing precursors like substituted hydrazines or benzaldehyde derivatives in solvents such as ethanol or dichloromethane with catalytic acetic acid. For example, describes refluxing 2,4-dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours, followed by crystallization (65% yield). Key parameters include solvent choice (polar aprotic solvents enhance reactivity), reaction time (12–24 hours), and post-reaction purification via column chromatography (e.g., 40% ethyl acetate in chloroform) .
Q. How can structural characterization of this compound be performed to confirm its purity and geometry?
- Methodological Answer : Use a combination of techniques:
- X-ray crystallography : Resolve dihedral angles (e.g., 64.11° between benzene rings) and intermolecular interactions like C–H···N hydrogen bonds (3.58 Å) and π–π stacking (3.56–3.75 Å) .
- NMR/IR spectroscopy : Validate functional groups (e.g., C–Cl stretches at 600–800 cm⁻¹) and substituent positions via chemical shifts (e.g., aromatic protons at δ 7.14–7.78 ppm) .
- Elemental analysis : Compare calculated vs. experimental C, H, N, S, and Cl percentages to confirm purity .
Q. What safety protocols are critical when handling this compound in the lab?
- Engineering controls : Use fume hoods for reactions and local exhaust ventilation during weighing.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Waste disposal : Neutralize chlorinated byproducts with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in yield data across different synthetic protocols?
- Methodological Answer : Contradictions often arise from solvent polarity, catalyst efficiency, or temperature. For example, reports 65% yield using DMSO, while achieves higher yields with phosphorus oxychloride in dichloroethane. To troubleshoot:
- Design of Experiments (DoE) : Apply factorial design (e.g., 2³ factorial matrix) to test variables like solvent (polar vs. nonpolar), catalyst loading, and temperature .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .
Q. What computational strategies can predict and optimize the compound’s reactivity or pharmacological activity?
- Methodological Answer :
- Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., iodobenzene diacetate-mediated cyclization in ) and transition states .
- Molecular docking : Screen derivatives against target proteins (e.g., HIV-1 protease or tumor necrosis factor) using software like AutoDock. highlights docking poses of analogs with binding energies <−8 kcal/mol .
- Machine learning : Train models on existing bioactivity data (e.g., IC₅₀ values) to prioritize synthesis of high-potential derivatives .
Q. How can structural modifications enhance the compound’s bioactivity while minimizing toxicity?
- Methodological Answer :
- SAR studies : Introduce substituents at the thiazole ring (e.g., aryl groups in ) to modulate lipophilicity and target affinity. For example:
- Antitumor activity : Fluorophenyl or bromophenyl groups improve DNA intercalation ().
- Antimicrobial activity : Methyl or methoxy groups enhance membrane penetration .
- Prodrug design : Mask reactive chloromethyl groups with enzymatically cleavable moieties (e.g., esters) to reduce off-target effects .
Q. What experimental models are suitable for evaluating the compound’s pharmacological potential?
- Methodological Answer :
- In vitro assays :
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ < 10 µM ().
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., HIV-1 protease inhibition in ).
- In vivo models :
- Xenograft mice : Assess tumor growth suppression at 10–50 mg/kg doses.
- PK/PD studies : Measure plasma half-life and metabolite profiles via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
